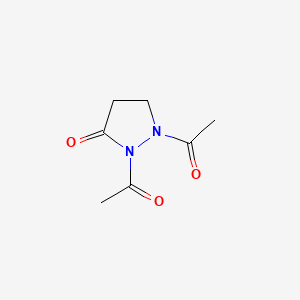

1,2-Diacetylpyrazolidin-3-one

Description

Historical Context of Pyrazolidinone Derivatives in Chemical Synthesis

The journey into the chemistry of pyrazolidinones, five-membered nitrogen-containing heterocyclic rings, began to gain significant momentum in the mid-20th century. mdpi.com Initially noted for their structural simplicity and accessibility via the reaction of α,β-unsaturated carboxylic acid derivatives with hydrazine (B178648), their importance grew substantially with the discovery of their utility in various industrial and biological applications. mdpi.com

Early investigations laid the groundwork for a class of compounds that would prove to be versatile building blocks in organic synthesis. The pyrazolidinone core, a cyclic hydrazide of 3-hydrazinopropanoic acid, offered multiple sites for functionalization, paving the way for the creation of a vast library of derivatives. mdpi.commasterorganicchemistry.com Over the decades, research has expanded from simple, lightly substituted pyrazolidinones to complex, polysubstituted, and bicyclic systems, driven by the quest for new chemical entities with unique properties. mdpi.com

Overview of Heterocyclic Scaffolds in Advanced Organic Chemistry

Heterocyclic compounds are fundamental to the fabric of organic chemistry, with a pervasive presence in natural products, pharmaceuticals, and materials science. acs.orgnih.govorganic-chemistry.org Their ring structures, which incorporate one or more heteroatoms such as nitrogen, oxygen, or sulfur, impart distinct physicochemical properties and reactivity patterns compared to their carbocyclic counterparts. nih.govnih.gov These features make them "privileged scaffolds" in medicinal chemistry, frequently forming the core of biologically active molecules. acs.org

The utility of heterocyclic scaffolds lies in their structural diversity and their capacity for specific molecular interactions. acs.orgnih.gov The presence of heteroatoms introduces polarity, hydrogen bonding capabilities, and specific geometric arrangements that are crucial for binding to biological targets like enzymes and receptors. nih.gov Consequently, a significant portion of modern drug discovery and development focuses on the synthesis and modification of heterocyclic frameworks to achieve desired therapeutic effects. organic-chemistry.orgbeilstein-journals.org The ability to construct and functionalize these rings with precision is a central theme in advanced organic chemistry. nih.gov

Positioning of 1,2-Diacetylpyrazolidin-3-one within the Pyrazolidinone Class for Research Focus

Within the diverse family of pyrazolidinones, this compound represents a specific, yet under-documented, derivative. The core pyrazolidin-3-one (B1205042) structure features two nitrogen atoms, N1 and N2, which possess different chemical environments. The N1 nitrogen is typically more nucleophilic, akin to an amine, while the N2 nitrogen, adjacent to the carbonyl group, behaves more like an amide and is less reactive. masterorganicchemistry.com

The introduction of acetyl groups at both the N1 and N2 positions to form this compound significantly alters the electronic properties and reactivity of the parent ring. Acetylation of the nitrogen atoms would be expected to decrease their nucleophilicity and basicity due to the electron-withdrawing nature of the acetyl carbonyl group. This modification offers a strategic handle for chemists, potentially stabilizing the molecule or directing further reactions to other parts of the scaffold. While specific research findings on this compound are not extensively reported in publicly available literature, its structure suggests a focus on its potential as a stable intermediate or a building block where the reactivity of the nitrogen atoms is intentionally masked or modulated for subsequent synthetic transformations. The study of such diacetylated derivatives contributes to a deeper understanding of the structure-activity relationships within the broader pyrazolidinone class.

Structure

3D Structure

Properties

CAS No. |

161799-96-8 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.168 |

IUPAC Name |

1,2-diacetylpyrazolidin-3-one |

InChI |

InChI=1S/C7H10N2O3/c1-5(10)8-4-3-7(12)9(8)6(2)11/h3-4H2,1-2H3 |

InChI Key |

WFWNHPMRDQDHJN-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCC(=O)N1C(=O)C |

Synonyms |

3-Pyrazolidinone, 1,2-diacetyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Diacetylpyrazolidin 3 One and Analogue Generation

Strategies for 3-Pyrazolidinone Core Synthesis

The foundational 3-pyrazolidinone structure is a cyclic hydrazide of 3-hydrazinopropanoic acid. researchgate.netarkat-usa.org Its synthesis is most commonly achieved through the reaction of hydrazine (B178648) derivatives with suitable three-carbon building blocks. researchgate.netarkat-usa.org

A prevalent and straightforward method for constructing the 3-pyrazolidinone core involves the reaction of hydrazine or its derivatives with α,β-unsaturated esters. researchgate.netarkat-usa.org This reaction typically proceeds via a Michael addition of the hydrazine to the ester, followed by an intramolecular cyclization to form the five-membered ring.

Commonly used esters in this synthesis include derivatives of maleic acid and acrylic acid, such as diethyl maleate (B1232345) or acrylic acid methyl ester. For instance, reacting acrylic acid methyl ester with hydrazine hydrate (B1144303) can produce 3-pyrazolidinone. The reaction conditions can be optimized using various catalytic systems, including copper or nickel complexes, to improve yields and purity. An example reaction involves treating an α,β-unsaturated ester like diethyl maleate with a hydrazine derivative, which upon cyclization, yields the corresponding pyrazolidinone derivative.

| Ester Substrate | Hydrazine Derivative | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl acrylate | Hydrazine hydrate | 80°C, 4 hours | 3-Pyrazolidinone | |

| Diethyl maleate | 3-chloro-2-hydrazinopyridine | Copper catalyst, 35°C, 4 hours | Pyrazolidinone derivative | |

| 5,6-dihydro-2H-pyran-2-one | Hydrazine hydrate | Ethanol, room temperature | 5-(2-hydroxyethyl)pyrazolidin-3-one | researchgate.net |

An alternative pathway to the 3-pyrazolidinone core utilizes β-hydroxy esters or related substrates like β-sulfonyloxy esters. researchgate.netarkat-usa.org This method involves a two-step process where a β-hydroxycarboxylic acid ester reacts with a hydrazine derivative to form a hydrazide intermediate. google.com This intermediate is then cyclized, often in the presence of an acid catalyst and heat, to yield the final 3-pyrazolidinone. google.com

For example, racemic 4-benzyloxycarbonylamino-3-pyrazolidinone was prepared from methyl N-benzyloxycarbonyl-O-tosylserinate and hydrazine hydrate. researchgate.net In another sequence, non-racemic 3-pyrazolidinones were synthesized starting from L-phenylalanine, which was converted into a β-hydroxy ester intermediate. researchgate.net Subsequent mesylation and treatment with hydrazine hydrate led to the desired pyrazolidin-3-one (B1205042) product. researchgate.net

Cycloaddition reactions represent a powerful and stereocontrolled strategy for synthesizing pyrazolidinone scaffolds, particularly complex bicyclic and polysubstituted analogues. nih.gov The most common approach is the 1,3-dipolar cycloaddition involving azomethine imines as 1,3-dipoles, which react with alkenes or alkynes. thieme-connect.com

The use of chiral catalysts allows for the asymmetric synthesis of pyrazolidinones. Cinchona alkaloid derivatives have proven to be effective catalysts for the enantioselective [3+2] formal cycloaddition of azomethine imines and ketenes. digitellinc.com This reaction provides access to biologically relevant N,N-bicyclic pyrazolidinone derivatives with high enantioselectivity. digitellinc.comnih.gov The reaction typically involves the in situ generation of ketenes from acyl chlorides, which then react with cyclic azomethine imines in the presence of the alkaloid catalyst under mild conditions. digitellinc.comnih.gov This method has been shown to produce a variety of chiral N,N-bicyclic pyrazolidinones in high yields and with excellent enantioselectivity (ee up to >99%). digitellinc.comnih.gov

| Azomethine Imine | Ketene Precursor (Acyl Chloride) | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| N-Phenyl, C-Phenyl | Acetyl chloride | Benzoylquinine | 99 | - | 98 |

| N-Phenyl, C-Phenyl | Propionyl chloride | Benzoylquinine | 99 | 27:1 | >99 |

| N-Phenyl, C-Methyl | Propionyl chloride | Benzoylquinine | 99 | 14:1 | >99 |

| N-Phenyl, C-Phenyl | Isobutyryl chloride | Benzoylquinine | 52 | - | 97 |

Beyond alkaloid catalysis, various other stereoselective cycloaddition strategies have been developed. A notable approach is the Lewis base-catalyzed 1,3-dipolar cycloaddition of azomethine imines with mixed anhydrides or active esters. rsc.orgnih.govnih.gov This method can produce pyrazolidinones containing other important structural motifs, such as the tetrahydroisoquinoline core, with excellent diastereocontrol and high enantioselectivity. rsc.orgnih.gov

Interestingly, highly stereoselective and catalyst-free cycloadditions of pyrazolidin-3-one-derived azomethine imines have also been reported. thieme-connect.comthieme-connect.de By carefully selecting the solvent, a highly stereoselective reaction between an azomethine imine and trans-β-nitrostyrene can be achieved without the need for a catalyst. thieme-connect.com Furthermore, chiral N-heterocyclic carbenes (NHCs) have been employed to catalyze the [3+2] cycloaddition of azomethine imines with α-chloroaldehydes, leading to the synthesis of bicyclic pyrazolidinones with good yields and high enantioselectivities. rsc.org

Cycloaddition Reactions in Pyrazolidinone Formation

Alkaloid-Catalyzed [3+2]-Cycloadditions

Advanced Synthetic Transformations for Derivatization

Once the 3-pyrazolidinone core is synthesized, it can be subjected to various transformations to generate a library of analogues, including the target compound 1,2-Diacetylpyrazolidin-3-one. The two nitrogen atoms and the carbon atoms of the ring provide multiple sites for functionalization. researchgate.netarkat-usa.org

Transformations on the ring nitrogens are common, with N(1) and N(2) exhibiting different reactivities. researchgate.net Stepwise functionalization allows for the introduction of different substituents at each nitrogen. arkat-usa.org Common derivatization reactions include:

N-Alkylation: The nitrogen atoms can be alkylated using alkyl halides in the presence of a base. researchgate.net For example, N(1)-alkylation has been achieved using primary alkyl halides in DMF with potassium carbonate. researchgate.net

N-Acylation: The synthesis of this compound is achieved through the N-acylation of the parent 3-pyrazolidinone ring. This transformation involves treating 3-pyrazolidinone with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, under appropriate conditions to install acetyl groups on both nitrogen atoms.

Condensation Reactions: The N(1)-H can react with aldehydes or ketones, often under acid catalysis, to form azomethine imines, which are key intermediates for cycloaddition reactions as described previously. researchgate.netmdpi.com

These derivatization strategies enable the systematic modification of the 3-pyrazolidinone scaffold, allowing for the creation of diverse chemical entities tailored for specific applications. researchgate.net

Transition-Metal-Catalyzed C-H Functionalization and Annulation

Transition-metal catalysis, particularly utilizing rhodium, has emerged as a powerful tool for the atom- and step-economical synthesis of complex molecules from simple precursors. snnu.edu.cn These methods often rely on a directing group to achieve high regioselectivity in C-H bond activation. snnu.edu.cn

Rhodium(III)-catalyzed C-H activation and subsequent annulation reactions have been extensively developed for the synthesis of N,N-bicyclic pyrazolidinones and other fused heterocyclic systems. rsc.orgresearchgate.net These reactions typically proceed under mild, redox-neutral conditions and exhibit high functional group tolerance. rsc.orgmdpi.com The pyrazolidinone moiety itself can act as an internal directing group, facilitating C-H activation at the ortho-position of an N-aryl substituent. rsc.org

A common catalytic cycle begins with the formation of an active [Cp*Rh(III)] catalyst, which then undergoes C-H activation with the N-aryl pyrazolidinone substrate to form a five-membered rhodacycle intermediate. rsc.org This intermediate then coordinates with a coupling partner, such as a diazo compound or an alkyne, leading to migratory insertion and the formation of an expanded rhodacycle. rsc.org Subsequent steps, which can include reductive elimination or protodemetalation, yield the final annulated product and regenerate the active catalyst. rsc.orgnih.gov

Various coupling partners have been successfully employed in these annulation reactions. For instance, the reaction of pyrazolidinones with diazo compounds provides a direct route to pyrazolo[1,2-a]cinnolines, with nitrogen gas and water as the only byproducts. rsc.org Similarly, sulfoxonium ylides can serve as carbene precursors for [4+2] annulation reactions to afford the same heterocyclic core. researchgate.net

The versatility of this methodology is further demonstrated by the use of alkynes as coupling partners. Depending on the specific alkyne and reaction conditions, different annulation pathways can be accessed. For example, Fan's group developed Rh(III)-catalyzed couplings of 1-phenylpyrazolidinones with alkynyl cyclobutanols that can be selectively tuned to produce either 2-acylindoles via a [3+2] annulation or pyrazolo[1,2-a]pyrazolones through a [4+1] annulation by simply adjusting the reaction conditions. nih.gov Furthermore, the use of propargylic acetates or alcohols as C3 synthons in [4+3] annulation reactions with N-aryl-pyrazolidinones allows for the synthesis of seven-membered dinitrogen-fused heterocycles, specifically benzo[c] nih.govresearchgate.netdiazepines. acs.orgacs.org

| Catalyst System | Pyrazolidinone Substrate | Coupling Partner | Annulation Type | Product | Ref |

| [CpRh(SbF₆)₂] | N-Aryl Pyrazolidinone | Diazo Compound | [4+2] | Pyrazolo[1,2-a]cinnoline | rsc.org |

| CpRh(CH₃CN)₃₂ / LiOAc | N-Phenyl Pyrazolidinone | Alkynyl Cyclobutanol | [4+1] | Pyrazolo[1,2-a]pyrazolone | nih.gov |

| [Cp*RhCl₂]₂ / AgSbF₆ / NaOAc | N-Aryl Pyrazolidinone | Propargylic Acetate | [4+3] | Benzo[c] nih.govresearchgate.netdiazepine (B8756704) | acs.orgacs.org |

| Rh(III) Catalyst | N-Phenyl Pyrazolidinone | Propargyl Alcohol | [4+3] | Pyrazolone (B3327878) Fused Benzodiazepine | researchgate.net |

| Rh(III) Catalyst | Pyrazolidinone | Iodonium Ylide | [4+2] | Pyrazolo[1,2-a]cinnoline | mdpi.com |

While C-H activation strategies are prevalent, the selective activation of other bonds, such as the N-N bond in the pyrazolidinone ring, offers alternative synthetic pathways to novel heterocyclic structures. nih.govrsc.org A notable example is the divergent, catalyst-controlled reaction of pyrazolidinones with 3-alkynyl-3-hydroxyisoindolinones. nih.govrsc.orgrsc.org In this system, a gold catalyst, AuCl(IPr), promotes a selective N-N bond activation cascade to construct tetrahydropyrimidinones. nih.govrsc.org In contrast, a rhodium catalyst, Cp*Rh(CH₃CN)₃₂, directs the reaction through a C(sp²)-H bond activation/[4+1] annulation pathway to yield pyrazolo[1,2-a]pyrazolone derivatives. nih.govrsc.org This catalytic system control allows for the divergent synthesis of distinct heterocyclic scaffolds from the same starting materials. nih.govrsc.orgrsc.org The pyrazolidine (B1218672) derivatives formed can also be transformed into 1,3-diamine derivatives through N-N bond cleavage using reagents like SmI₂. mdpi.com

The functionalization of C(sp³)-H bonds, particularly in an enantioselective manner, represents a significant challenge and a powerful tool in synthesis. nih.govnih.gov Chiral transition metal catalysts have been developed to selectively activate prochiral C(sp³)-H bonds. nih.gov For instance, copper-catalyzed tandem diyne cyclization/unactivated C(sp³)-H insertion reactions have been shown to proceed via kinetic resolution, affording chiral polycyclic pyrroles and recovering the starting diynes with excellent enantioselectivity. d-nb.info While this specific example does not directly involve pyrazolidinones, the principles of metal-catalyzed enantioselective C(sp³)-H functionalization via vinyl cations are broadly applicable. d-nb.info

| Catalyst | Substrate 1 | Substrate 2 | Bond Activation | Product | Ref |

| AuCl(IPr) | Pyrazolidinone | 3-Alkynyl-3-hydroxyisoindolinone | N-N Activation | Tetrahydropyrimidinone | nih.govrsc.org |

| Cp*Rh(CH₃CN)₃₂ | Pyrazolidinone | 3-Alkynyl-3-hydroxyisoindolinone | C(sp²)-H Activation | Pyrazolo[1,2-a]pyrazolone | nih.govrsc.org |

| SmI₂ | Pyrazolidine derivative | - | N-N Cleavage | 1,3-Diamine derivative | mdpi.com |

Rhodium(III)-Catalyzed Annulation Reactions

Photoredox Catalysis in Pyrazolidinone Synthesis

Visible-light photoredox catalysis has become a prominent strategy in organic synthesis due to its mild reaction conditions and ability to generate radical intermediates for non-traditional bond formations. researchgate.netrsc.orgnih.gov This eco-friendly approach has been successfully applied to the synthesis and modification of complex molecules, including carbohydrate derivatives. researchgate.netnih.gov

A significant application of photoredox catalysis in this area is the synthesis of C-glycosyl pyrazolidinones. researchgate.netrsc.org An operationally simple, metal-free photocatalytic method for the glycosylation of azomethine imines has been developed using 4-glycosyl-1,4-dihydropyridines (DHPs) as glycosyl radical precursors. researchgate.netrsc.orgrsc.org This protocol features a broad substrate scope, good functional group tolerance, and scalability. rsc.orgrsc.org The reaction is typically catalyzed by an organic photocatalyst, such as 4CzIPN, under visible light irradiation. rsc.org

The proposed mechanism involves the oxidation of the DHP by the excited photocatalyst, which is followed by fragmentation to generate a glycosyl radical. researchgate.net This radical then adds to the azomethine imine to form an N-centered radical intermediate, which ultimately leads to the C-glycosyl pyrazolidinone product. researchgate.net This method allows for the formation of non-anomeric C-glycosyl compounds, which are of interest due to their high chemical stability compared to O-glycosides. rsc.orgresearchgate.net The resulting pyrazolidinone moiety can be further manipulated, for example, by deprotection, acylation, or reduction. rsc.org This approach has been used to couple various protected pyranoses and furanoses with a range of aryl and alkyl azomethine imines, delivering products in good to excellent yields. researchgate.netrsc.org

| Photocatalyst | Radical Precursor | Substrate | Product Type | Key Features | Ref |

| 4CzIPN | 4-Glycosyl-1,4-dihydropyridine (DHP) | Azomethine Imine | C-Glycosyl Pyrazolidinone | Metal-free, mild conditions, broad scope | researchgate.netrsc.orgrsc.org |

| Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆ | N-Hydroxyphthalimide (NHP) ester | - | C-Glycoamino acids | C(sp³)-H glycosylation | rsc.org |

Cascade Reactions for Fused Pyrazolidinone Systems

Cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient for rapidly building molecular complexity. researchgate.netresearchgate.net The use of highly reactive intermediates like arynes in such cascades has enabled the synthesis of diverse, multi-substituted aromatic and heterocyclic compounds. cbijournal.commdpi.com

Arynes, typically generated in situ from precursors like o-(trimethylsilyl)aryl triflates, are powerful electrophiles and dienophiles. cbijournal.com Their reactions are central to constructing fused heterocyclic systems. One strategy involves the multicomponent coupling of arynes, tosylhydrazine, and α-bromo ketones in a transition-metal-free formal [2+2+2] cycloaddition to access cinnoline (B1195905) derivatives. acs.org

Another cascade process involves the reaction of pyrazolidinones with vinylene carbonate, which acts as a C1 synthon. researchgate.net This reaction, initiated by C-H bond cleavage, leads to pyrazolidinone-fused cinnoline derivatives. researchgate.net More complex cascades can be designed where the addition of a nucleophile to an aryne generates an intermediate that undergoes subsequent intramolecular reactions. For example, arynes can react with the stable radical TEMPO to generate an aryl radical, which can then undergo 5-exo or 6-endo cyclizations to form dihydrobenzofurans and oxindoles. nih.gov While not directly involving pyrazolidinones, these examples showcase the potential of aryne-based cascade reactions for building fused ring systems. nih.gov In a relevant application, the reaction of o-silylaryl triflates with pyrazolidinones can lead to dihydroquinolinone derivatives through a cascade reaction. researchgate.net The generation of arynes from these triflates and their subsequent trapping by nucleophiles, followed by cyclization, is a key strategy for synthesizing complex, fused N-heterocycles. researchgate.netcaltech.edu

| Reactive Intermediate | Reactants | Reaction Type | Product | Ref |

| Aryne | Aryne, Tosylhydrazine, α-Bromo Ketone | Multicomponent [2+2+2] Cycloaddition | Cinnoline derivative | acs.org |

| Aryne | o-Silylaryl Triflate, Pyrazolidinone | Cascade Aryne Addition/Cyclization | Dihydroquinolinone derivative | researchgate.net |

| Aryne | Aryne, TEMPO | Radical Addition/Cyclization | Dihydrobenzofuran, Oxindole | nih.gov |

Multicomponent Reaction Strategies for Pyrazolidinone Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. frontiersin.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate complex molecular scaffolds. frontiersin.orgresearchgate.net

In the context of pyrazolidinone synthesis, MCRs provide a convergent and powerful tool for creating diverse libraries of these heterocyclic compounds. frontiersin.orgbeilstein-journals.org For instance, a one-pot, three-component reaction can be employed to construct the pyrazolidinone core. These reactions often proceed with high yields and can be adapted to introduce a variety of substituents, making them ideal for generating compound libraries for screening purposes. frontiersin.orgrsc.org The use of readily available starting materials further enhances the appeal of MCRs in medicinal chemistry and drug discovery. rsc.org

A notable example involves the reaction of an aldehyde, an amine, and a third component, which can be varied to introduce different functionalities into the final pyrazolidinone structure. researchgate.net The reaction conditions are often mild, and the process can be catalyzed by various agents to improve efficiency and selectivity. rsc.org

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product | Reference |

| Aldehyde | Hydrazine derivative | Activated alkene | One-pot | Substituted pyrazolidinone | researchgate.net |

| Arylhydrazine | Fumaric acid | EDDS lyase, then H+ | 2-Aryl-5-carboxylpyrazolidin-3-one | acs.org | |

| Hydrazone | α-Oxoketene (in situ) | Thermal, microwave | Substituted pyrazolidinone | rsc.org |

This table provides illustrative examples of multicomponent reactions for pyrazolidinone synthesis.

Solid-Phase Synthesis Techniques for Pyrazolidinone Libraries

For the synthesis of pyrazolidinone libraries, a common approach is to anchor a suitable starting material to a resin, such as a polystyrene-based resin. mdpi.comijpsr.com Subsequent reaction steps are then performed to build the pyrazolidinone scaffold. For example, a resin-bound acetyl-containing moiety can undergo a Claisen condensation, followed by alkylation and cyclization with a substituted hydrazine to yield the desired pyrazole (B372694) or isoxazole (B147169) structures. mdpi.com This "split-and-mix" strategy allows for the creation of vast numbers of unique compounds from a limited set of building blocks. mdpi.com

The choice of linker, the chemical entity that connects the molecule to the solid support, is crucial. It must be stable to the reaction conditions used to build the molecule but readily cleavable to release the final product. d-nb.info Various linkers are available, allowing for flexibility in the synthetic design. mdpi.com

| Resin Type | Linker | Starting Material | Key Reaction Steps | Product | Reference |

| Polystyrene | Rink amide | Acetyl carboxylic acid | Claisen condensation, α-alkylation, cyclization | Pyrazole library | mdpi.com |

| Polystyrene | Selenyl bromide | ortho-Prenylated phenol | Cycloetherification | Benzopyran library | mdpi.com |

This table illustrates the general principles of solid-phase synthesis for heterocyclic libraries.

Enantio- and Diastereoselective Synthesis of Substituted Pyrazolidinones

The biological activity of chiral molecules is often dependent on their specific three-dimensional structure. Therefore, the development of methods to control the stereochemistry during the synthesis of substituted pyrazolidinones is of paramount importance. acs.org Enantio- and diastereosective syntheses aim to produce a single desired stereoisomer out of multiple possibilities.

Chiral Catalyst-Mediated Approaches

Chiral catalysts are instrumental in asymmetric synthesis, enabling the formation of enantiomerically enriched products from prochiral starting materials. nih.govacs.org Both metal-based and organocatalytic systems have been successfully employed in the synthesis of chiral pyrazolidinones. nih.govresearchgate.net

Transition metal catalysts, often in complex with chiral ligands, have proven highly effective. For instance, copper(I) complexes with chiral phosphaferrocene-oxazoline ligands can catalyze the [3+2] cycloaddition of azomethine imines to afford cycloadducts with excellent enantioselectivity. nih.gov Similarly, copper(II) complexes with chiral bis(oxazoline) ligands have been used to achieve high diastereo- and enantioselectivities in cycloadditions leading to pyrazolidinone derivatives. mdpi.com The design of the chiral ligand is critical, as it creates a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. acs.orgnih.gov

Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach. researchgate.net Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been used to catalyze enantioselective cycloadditions between alkenes and azomethine imines, yielding pyrazolidine derivatives with high diastereo- and enantioselectivity. nih.gov

| Catalyst System | Reaction Type | Substrates | Stereoselectivity | Reference |

| Cu(I)/Phosphaferrocene-oxazoline | [3+2] Cycloaddition | Azomethine imine, alkyne | High enantioselectivity | nih.gov |

| Cu(II)/Bis(oxazoline) | [3+2] Cycloaddition | Azomethine imine, N-acryloylpyrazolidinone | High diastereo- and enantioselectivity | rsc.orgmdpi.com |

| Chiral Brønsted Acid (e.g., TRIP) | [3+2] Cycloaddition | Azomethine imine, alkene | High diastereo- and enantioselectivity | nih.gov |

| Rhodium(II) acetate | [3+3] Annulation | Enoldiazoacetate, azomethine imine | High diastereoselectivity | nih.gov |

This table highlights various chiral catalyst systems for the stereoselective synthesis of pyrazolidinones.

Control of Diastereoselectivity in Cycloadditions

Cycloaddition reactions, particularly [3+2] and [3+3] cycloadditions, are powerful methods for constructing the pyrazolidinone ring system. nih.govnih.gov Controlling the diastereoselectivity of these reactions is crucial for obtaining specific stereoisomers.

In the context of [3+2] cycloadditions of azomethine imines, the stereochemical outcome can be influenced by the choice of catalyst, solvent, and temperature. nih.gov For example, in copper-catalyzed reactions, the use of chelating dipolarophiles like N-acryloylpyrazolidinone can lead to high diastereoselectivity, favoring the exo-cycloadduct. rsc.org The formation of a specific diastereomer can be rationalized by considering the transition state geometry, where steric and electronic interactions between the reactants and the catalyst guide the approach of the reacting partners. nih.gov

In rhodium-catalyzed [3+3] annulations of enoldiazoacetates with azomethine imines, high diastereoselectivity has been achieved, leading exclusively to cis diastereoisomers. nih.gov This high level of control is attributed to the minimization of unfavorable steric interactions in the transition state. nih.gov The choice of solvent can also play a significant role; for instance, using toluene (B28343) as a solvent can improve the yield compared to dichloromethane (B109758) in certain rhodium-catalyzed cycloadditions. nih.gov

Furthermore, the inherent chirality of a starting material can direct the stereochemical course of a reaction. For example, the use of chiral auxiliaries, such as pseudoephedrine, can lead to high diastereoselectivity in reactions to form pyrazolidinone precursors. researchgate.netehu.eus

Reactivity and Mechanistic Investigations of the 1,2 Diacetylpyrazolidin 3 One Ring System

Ring Transformations and Rearrangement Processes

The pyrazolidinone ring is susceptible to transformations that alter its core structure, leading to the formation of different heterocyclic systems. These reactions often proceed through cleavage of one or more ring bonds, followed by intramolecular rearrangement and cyclization.

One notable transformation observed in related pyrazolidinone systems is the conversion into hydantoin (B18101) derivatives. For instance, (4R,5R)-4-benzyloxycarbonylamino-5-phenylpyrazolidin-3-one undergoes a "ring switching" transformation upon catalytic hydrogenation. arkat-usa.org This process is believed to occur via the cleavage of the C(5)–N(1) single bond. Following this initial bond breaking, a cyclocondensation event takes place between the amide nitrogen and the carbamate (B1207046) carbonyl group, resulting in the formation of a five-membered 3-amino-5-benzylimidazolidine-2,4-dione (a hydantoin derivative). arkat-usa.org

Similarly, heating azomethine imines derived from 4-aminopyrazolidin-3-ones also induces a rearrangement to 5-benzylidene-3-[(E)-benzylideneamino]imidazolidine-2,4-diones. arkat-usa.org This transformation highlights the thermal lability of the pyrazolidinone ring under certain substitution patterns, leading to skeletally distinct products. A 'ring switching' transformation has also been observed in the reaction of N-Boc-pyrrolin-2(5H)-one with hydrazine (B178648) hydrate (B1144303) to yield a pyrazolidinone derivative, showcasing the interconvertibility of these heterocyclic systems. uni-lj.si

These transformations are significant as they provide pathways to structurally diverse molecules from a common pyrazolidinone precursor, simply by altering reaction conditions or substituent groups. researchgate.net

Transformations on the Pyrazolidinone Ring

Beyond complete ring restructuring, the pyrazolidinone core can undergo various transformations that modify its substituents and functionality without altering the fundamental ring structure. These reactions primarily involve the functionalization of the ring's nitrogen and carbon atoms. arkat-usa.org

Given the cyclic hydrazide nature of the pyrazolidinone core, the two nitrogen atoms are key sites for reactivity. researchgate.net For example, in 5-substituted 4-benzyloxycarbonylamino-3-pyrazolidinones, sequential derivatization can be achieved through reductive alkylation at the N(1) position, followed by alkylation of the N(2) amide nitrogen with alkyl halides. arkat-usa.org This differential reactivity allows for controlled, stepwise introduction of substituents onto the ring.

The carbon backbone of the pyrazolidinone ring can also be modified. For instance, bicyclic pyrazolidinone derivatives, such as pyrazolo[1,2-a]pyrazoles, are synthesized through cycloaddition reactions where the pyrazolidinone acts as a template. researchgate.netarkat-usa.org These reactions demonstrate the utility of the pyrazolidinone ring as a scaffold for building more complex, fused heterocyclic systems.

Specific Bond Activations and Functionalizations

Modern synthetic methods have enabled the selective activation of specific bonds within the pyrazolidinone framework, leading to novel functionalizations. Key among these are the cleavage of the N-N bond and the activation of typically inert C(sp³)-H bonds.

The N-N bond is a defining feature of the pyrazolidinone system, and its cleavage offers a powerful strategy for synthesizing acyclic or alternative heterocyclic structures. Transition metal catalysis has been particularly effective in promoting this transformation.

A ruthenium-catalyzed redox-neutral C–H activation reaction has been reported where the pyrazolidin-3-one (B1205042) acts as an internally oxidative directing group, proceeding through N-N bond cleavage. pkusz.edu.cn This process enables C-H annulation reactions with various alkynes to synthesize N-substituted indoles. pkusz.edu.cn More recently, catalyst-controlled divergent reactions of pyrazolidinones with propargyl alcohols have been developed. rsc.org Depending on the catalytic system used, these reactions can proceed via selective N-N bond activation to generate tetrahydropyrimidinones, a reaction pathway that contrasts with the more common C-H activation cascades. rsc.org

Electrochemical methods have also been explored for N-N bond formation and, by extension, cleavage. The electrochemical reduction of N-nitroso compounds can lead to hydrazines which then cyclize to form pyrazolidinones, illustrating a synthetic route that relies on N-N bond manipulation. ualberta.ca In some cases, unexpected N-N bond cleavage has been observed in reactions of 3-pyrazolidinone-1-azomethine imines. acgpubs.org These catalytic and electrochemical approaches underscore the potential of targeting the N-N bond to unlock unique reaction pathways that are otherwise inaccessible.

Table 1: Catalyst-Controlled Divergent Reactions of Pyrazolidinones

| Catalyst System | Reactants | Major Product Type | Key Bond Activation |

| Au(I) | Pyrazolidinone, Propargyl Alcohol | Tetrahydropyrimidinone | N-N Bond Activation |

| Rh(III) | Pyrazolidinone, Propargyl Alcohol | Pyrazolo[1,2-a]pyrazolone | C(sp²)-H/N-H Activation |

| Ag(I) | Pyrazolidinone, Propargyl Alcohol | 3-Acylindole | N-N Bond Activation |

This table illustrates how different metal catalysts can steer the reaction of identical starting materials toward diverse products by activating different bonds, as reported in recent studies. rsc.org

The direct functionalization of C(sp³)-H bonds is a major goal in modern organic synthesis, as it allows for the modification of saturated scaffolds without pre-functionalization. In the context of pyrazolidinones, C-H activation is often directed by a functional group. While many examples involve the activation of external C(sp²)-H bonds using the pyrazolidinone as a directing group, pkusz.edu.cnresearchgate.net the activation of C(sp³)-H bonds on the ring itself is also a key area of investigation.

The activation of a C(sp³)-H bond generally requires a transition metal catalyst that can coordinate to a nearby directing group, bringing the metal center in proximity to the C-H bond to facilitate its cleavage. beilstein-journals.orgnih.gov For a 1,2-diacetylpyrazolidin-3-one, one of the acetyl carbonyl oxygens could serve as such a directing group. The mechanism typically involves the formation of a metallacycle intermediate. nih.gov

For instance, palladium(II) catalysts are widely used for C-H activation. nih.gov In a hypothetical pathway involving this compound, a Pd(II) catalyst could coordinate to the acetyl oxygen at N(1), facilitating the activation of a C(5)-H bond to form a six-membered palladacycle. This intermediate could then react with a coupling partner, such as an alkyne or an aryl halide, leading to functionalization at the C(5) position. The feasibility of such pathways depends on factors like the stability of the resulting metallacycle and the reaction conditions. nih.gov The selective oxidative C-O functionalization of the enolizable C-H bond in related heterocyclic systems like 3H-pyrazol-3-ones has been demonstrated, suggesting the C(4) position is also susceptible to activation. researchgate.net

N-N Bond Cleavage Mechanisms

Photochemical Reactivity of Pyrazolidinones

Photochemistry offers a distinct set of reaction pathways for pyrazolidinones, often leading to strained ring systems or unique rearrangements not accessible through thermal methods. Irradiation of pyrazolidinone derivatives can induce specific bond cleavages and subsequent intramolecular reactions.

A well-documented photochemical reaction of 2-phenyl-pyrazolidin-3-ones is their ring contraction to form 1-anilinoazetidin-2-ones (β-lactams). rsc.orgrsc.org This rearrangement occurs upon irradiation and is a notable method for creating the strained four-membered β-lactam ring. The reaction has been shown to proceed with retention of stereochemistry for functionalized pyrazolidinones, indicating a concerted or tightly controlled mechanistic pathway. rsc.org

In addition to ring contraction, irradiation of 2-phenyl-pyrazolidin-3-ones can also yield cis- and trans-phenylazoalkanoates as photoproducts. rsc.org More complex, fused pyrazolidinone systems, like 1-alkenylpyrazolo[1,2-a]pyrazolones, exhibit wavelength-selective photochemical transformations. Irradiation with visible light (e.g., 457 nm) can cause a 'ring switching' transformation to a seven-membered diazepine (B8756704) ring, which can then undergo a subsequent electrocyclization upon irradiation with UV light (365 nm). researchgate.net This demonstrates how different light wavelengths can be used to control the reaction outcome, providing access to a variety of complex molecular architectures. researchgate.net

Detailed Mechanistic Elucidation of Key Reactions

Understanding the detailed mechanisms of these reactions is crucial for controlling their outcomes and expanding their scope. A reaction mechanism provides a step-by-step description of electron movement, bond breaking, and bond formation. allen.inlibretexts.org

Ring Transformation to Hydantoins: The transformation of 4-benzyloxycarbonylamino-5-phenylpyrazolidin-3-one to a hydantoin derivative is initiated by the cleavage of the C(5)–N(1) bond. arkat-usa.org This cleavage is the rate-determining step, leading to a transient acyclic intermediate. This is followed by a rapid intramolecular cyclocondensation, where the amide nitrogen attacks the carbonyl group of the benzyloxycarbonyl protecting group, displacing the benzyl (B1604629) alcohol and forming the more thermodynamically stable five-membered hydantoin ring.

Ru-Catalyzed N-N Bond Cleavage and C-H Annulation: In the ruthenium-catalyzed synthesis of N-substituted indoles, the pyrazolidinone first acts as a directing group for the ortho-C-H activation of an attached phenyl ring. pkusz.edu.cn The resulting ruthenacycle intermediate then undergoes coordination with an alkyne. Subsequently, instead of a simple insertion, the N-N bond of the pyrazolidinone moiety is cleaved. This step is part of a redox-neutral catalytic cycle where the pyrazolidinone effectively functions as an internal oxidant, allowing the annulation to proceed and ultimately form the indole (B1671886) product. pkusz.edu.cn

Photochemical Ring Contraction: The photochemical rearrangement of 2-phenylpyrazolidin-3-ones to 1-anilinoazetidin-2-ones is believed to proceed via a diradical intermediate. Upon photoexcitation, homolytic cleavage of the N(1)-N(2) bond is a plausible initial step. The resulting diradical can then undergo decarbonylation (loss of CO) followed by recombination of the radical centers to form the four-membered azetidinone ring. The high degree of stereochemical retention suggests that these steps may occur within a solvent cage or through a very short-lived intermediate, preventing loss of stereochemical information. rsc.org

Advanced Spectroscopic and Structural Elucidation of 1,2 Diacetylpyrazolidin 3 One

Configurational Assignment Using Chiroptical Spectroscopy

Chiroptical spectroscopy, which involves the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful technique for assigning the absolute configuration of molecules like 1,2-diacetylpyrazolidin-3-one. nih.govnsf.gov This method provides detailed information about the three-dimensional arrangement of atoms in a chiral molecule. wikipedia.org

Circular Dichroism (CD) Spectroscopy for Chirality Determination

Circular Dichroism (CD) spectroscopy is a form of chiroptical spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly useful for determining the absolute configuration and conformation of pyrazolidin-3-ones. acs.org The resulting CD spectrum provides a unique fingerprint of the molecule's stereochemistry. acs.org

For pyrazolidin-3-ones, the sign of the Cotton effect (CE) in the CD spectrum, particularly the n-π* transition, can be correlated with the conformation of the five-membered ring. acs.org This relationship is often analyzed using sector rules, which predict the sign of the CE based on the spatial arrangement of substituents around the chromophore. acs.org The suitability of using γ-lactams as reference compounds for these chiroptical studies has been confirmed by comparing bond lengths determined through X-ray crystallography. acs.org

Analysis of n-π* and π-π* Transitions in Pyrazolidinones

The electronic spectra of pyrazolidinones, including this compound, are characterized by n-π* and π-π* transitions. acs.org The n-π* transition, which involves the excitation of a non-bonding electron to an anti-bonding π* orbital, typically occurs at longer wavelengths (around 210–230 nm for amides and lactams) and is generally weaker than the π-π* transition. acs.orglibretexts.org The π-π* transition, resulting from the excitation of an electron from a π bonding orbital to a π anti-bonding orbital, is found at shorter wavelengths (around 180–200 nm for amides) and has a higher intensity. acs.orguzh.ch

In pyrazolidin-3-one (B1205042) amides, up to three Cotton effects can be observed between 185 and 250 nm. acs.org The long-wavelength CE around 230 nm is assigned to the n-π* transition. acs.org Another CE appears around 200-212 nm, though its assignment to a π-π* transition is not definitive as it is shifted to longer wavelengths compared to typical amide π-π* bands. acs.org For pyrazolidinone imides, two n-π* transitions are observed at approximately 252 nm and 228 nm. acs.org The energy gap for n-π* transitions is smaller than for π-π* transitions, which explains their appearance at longer wavelengths. libretexts.orglumenlearning.com

X-ray Crystallographic Analysis for Absolute and Relative Configuration

For pyrazolidin-3-one derivatives, X-ray diffraction analysis has been instrumental in confirming their molecular geometry. acs.org For instance, crystallographic data for related compounds have shown that the pyrazolidin-3-one ring has bond lengths similar to those of γ-lactams. acs.org It also revealed that the nitrogen atom at the N(1) position can be pyramidal. acs.org This structural information is crucial for validating the interpretations of chiroptical data. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules in solution. oxinst.com It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. ilpi.com One-dimensional NMR spectra plot signal intensity against chemical shift, which is indicative of the local electronic environment of the nuclei. oxinst.com

For derivatives similar to this compound, ¹H NMR spectra can reveal characteristic signals. For instance, the protons of an acetyl group typically show a singlet signal around 2.3 ppm. researchgate.net The chemical shifts in ¹H and ¹³C NMR are highly dependent on solute-solvent interactions. nih.gov

Computational Prediction and Validation of NMR Chemical Shifts

Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly valuable for predicting NMR chemical shifts. chemrxiv.org These predictions can help in the assignment of complex spectra and in the structural elucidation of new compounds. rsc.org Machine learning models, often combined with DFT calculations, have shown high accuracy in predicting ¹H and ¹³C chemical shifts. chemrxiv.orgarxiv.org

The process often involves a conformational search, followed by geometry optimization of each conformer. github.io NMR shifts are then predicted for each conformer and combined through Boltzmann weighting to obtain a final predicted spectrum. github.io Such computational approaches can accurately model the effects of the molecular and electronic environment on NMR parameters. arxiv.org

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Bonding

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups and analyze bonding within a molecule by measuring its absorption of infrared radiation. pressbooks.pub When a molecule absorbs IR light, its bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. mdpi.com

FTIR spectroscopy can be used to identify key functional groups in a molecule. mdpi.com For example, in compounds containing amide functionalities, characteristic peaks for Amide I, II, and III bands can be observed. researchgate.net The Amide I band, typically found between 1600 and 1680 cm⁻¹, is primarily associated with the C=O stretching vibration. researchgate.net The analysis of these vibrational modes provides valuable information about the molecular structure and bonding. mdpi.com

Applications of 1,2 Diacetylpyrazolidin 3 One and Its Derivatives in Advanced Synthetic Chemistry

Role as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a new stereocenter with a specific, desired stereochemistry. york.ac.ukwikipedia.org This strategy involves covalently attaching the chiral auxiliary to an achiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.orgscielo.org.mx The effectiveness of a chiral auxiliary is determined by its ability to be easily prepared, attached, and removed, and most importantly, to induce a high degree of stereocontrol. york.ac.uk

Pyrazolidinone derivatives have been successfully employed as chiral auxiliaries in a variety of asymmetric transformations. researchgate.net Their rigid, bicyclic-like structure, when appropriately substituted, can effectively shield one face of a reactive functional group, such as an enolate, forcing an incoming reagent to approach from the less hindered side. This steric bias is the foundation of their ability to control stereochemistry. For instance, chiral oxazolidinones, which share structural similarities with pyrazolidinones, have been extensively used in asymmetric alkylations and aldol (B89426) reactions to create new carbon-carbon bonds with high diastereoselectivity. researchgate.net The predictable stereochemical outcomes and the reliability of this approach have made chiral auxiliaries an indispensable tool in the synthesis of complex, biologically active molecules. wikipedia.org

Pyrazolidinone Templates in Enantioselective Processes

Beyond the classical role of a covalently bound and subsequently cleaved auxiliary, achiral pyrazolidinone structures can function as templates in conjunction with chiral catalysts. In this approach, the pyrazolidinone moiety is attached to the dienophile, and its interaction with a chiral Lewis acid catalyst creates a highly ordered and asymmetric environment around the reaction center. acs.orgacs.org This "chiral relay" mechanism allows for the transfer of stereochemical information from the chiral ligand of the catalyst to the substrate, guiding the stereochemical course of the reaction. acs.orgnih.gov

Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of six-membered rings. Controlling its stereoselectivity is crucial for accessing enantiomerically pure cyclic compounds. Pyrazolidinone templates have proven to be highly effective in chiral Lewis acid-catalyzed enantioselective Diels-Alder reactions. researchgate.net

Research has shown that achiral pyrazolidinone templates, when used with chiral Lewis acids, can lead to exceptionally high levels of enantioselectivity, often exceeding 99% enantiomeric excess (ee). acs.orgacs.orgnih.gov The structure of the pyrazolidinone template, particularly the substituent on the N(1) nitrogen, plays a critical role. acs.orgacs.orgnih.gov Bulky substituents, such as a 1-naphthylmethyl group, have been found to significantly enhance enantioselectivity compared to smaller groups. acs.orgacs.org This is attributed to favorable π-π stacking interactions between the bulky group and the chiral ligand-metal complex, which helps to lock the transition state into a single, highly ordered conformation. acs.orgnih.gov

The choice of the metal in the Lewis acid catalyst is also important. Metals that can adopt a square planar geometry, such as copper(II) and palladium(II), have been shown to be particularly effective in these reactions, forming well-defined, rigid chelate complexes with the pyrazolidinone template and the chiral ligand. acs.orgacs.orgnih.gov The combination of an optimized pyrazolidinone template and a suitable chiral Lewis acid allows for the use of low catalyst loadings, making the process more efficient and economical. acs.orgacs.org

Table 1: Effect of N(1)-Substituent on Enantioselectivity in a Diels-Alder Reaction

| N(1)-Substituent | Enantiomeric Excess (ee) |

|---|---|

| Methyl | Low |

| Benzyl (B1604629) | Moderate |

Organocatalysis Utilizing Pyrazolidinone Scaffolds

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. Pyrazolidinone derivatives have been incorporated into organocatalytic systems, both as part of the substrate and as a core component of the catalyst itself.

In one approach, pyrazolidinone-based dienophiles are used in organocatalyzed Diels-Alder reactions. acs.orgacs.org For example, cyclic sulfonyl hydrazines derived from camphor (B46023) have been developed as efficient organocatalysts for the enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes, achieving up to 96% ee. acs.org These catalysts operate through the formation of a chiral iminium ion intermediate, which activates the dienophile and provides a stereochemically defined environment for the cycloaddition.

Furthermore, pyrazolidinone scaffolds themselves can be the target of organocatalytic synthesis. N-heterocyclic carbene (NHC) catalysis has been used for the regiodivergent synthesis of 3-pyrazolidinones through a [3+2] annulation of α-bromoenals with hydrazines. mdpi.com By carefully selecting the NHC catalyst, the reaction can be directed to produce different regioisomers of the pyrazolidinone product. mdpi.com Organocatalytic methods have also been developed for the synthesis of 4-substituted pyrazolidinones from α-substituted propenals and activated hydrazines, with chiral diarylprolinol ethers as catalysts affording the products in high enantioselectivity (up to 96:4 er). researchgate.net

Asymmetric Michael Additions

The Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon and carbon-heteroatom bonds. The use of pyrazolidinone derivatives in asymmetric Michael additions has enabled the synthesis of complex chiral molecules. researchgate.net

A highly diastereoselective Michael addition of N-tert-butanesulfinyl imidates to an α,β-unsaturated pyrazolidinone has been developed. acs.org This reaction creates three contiguous stereocenters in a single step with excellent diastereoselectivity and good yields. acs.org The resulting products can be further transformed into novel bicyclic pyrazolopiperidine derivatives. acs.org The stereochemical outcome is controlled by the chiral sulfinamide group, which directs the nucleophilic attack of the imidate enolate to one face of the pyrazolidinone acceptor.

Enantioselective conjugate addition of hydroxylamines to pyrazolidinone acrylamides has also been reported as a method for the asymmetric synthesis of β-amino acids. tandfonline.com This highlights the versatility of the pyrazolidinone scaffold in directing various types of asymmetric transformations.

Pyrazolidinones as Synthons for Complex Heterocyclic Systems

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Pyrazolidinones are valuable synthons for the construction of more complex heterocyclic frameworks due to the multiple reactive sites within their structure. researchgate.netarkat-usa.org They can undergo various transformations, including ring-opening, ring-expansion, and annulation reactions, to provide access to a diverse range of nitrogen-containing heterocycles. researchgate.net These heterocycles are of significant interest due to their prevalence in pharmaceuticals and other biologically active compounds. openmedicinalchemistryjournal.comcem.com

The development of catalytic systems that can selectively activate and functionalize the N-N or N-H bonds of the pyrazolidinone ring allows for divergent synthesis, where multiple different product scaffolds can be generated from the same starting materials under slightly different conditions. researchgate.net For example, the reaction of pyrazolidinones with 3-alkynyl-3-hydroxyisoindolinones can be controlled by the catalyst system to produce distinct heterocyclic products like tetrahydropyrimidinones or 3-acylindoles. researchgate.net Furthermore, pyrazolidinones have been used in 1,3-dipolar cycloaddition reactions, acting as azomethine imine precursors to synthesize bicyclic pyrazolidinone scaffolds. researchgate.net

Peptide Mimetics Based on Pyrazolidinone Structures

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability towards enzymatic degradation and better oral bioavailability. prismbiolab.com The rigid, conformationally constrained nature of bicyclic systems derived from pyrazolidinones makes them excellent scaffolds for peptide mimetics. researchgate.netarkat-usa.org

Specifically, pyrazolo[1,2-a]pyrazole structures, which are bicyclic pyrazolidinone derivatives, have been used to create conformationally constrained analogues of peptides. researchgate.netresearchgate.net These scaffolds can be designed to mimic the U-shape of a β-turn, a common secondary structure motif in proteins that is often involved in molecular recognition events. researchgate.net The synthesis of these structures often involves a [3+2] cycloaddition reaction between a pyrazolidinonium ylide and an appropriate dipolarophile. researchgate.netresearchgate.net By attaching amino acid side chains to this rigid core, it is possible to create molecules that present specific pharmacophores in a well-defined spatial arrangement, leading to potent and selective biological activity. researchgate.net These pyrazolidinone-based peptide mimetics have been investigated for various therapeutic applications, including as enzyme inhibitors. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-Diacetylpyrazolidin-3-one |

| 3-Pyrazolidinone |

| Pyrazolo[1,2-a]pyrazole |

| Pyrazolopiperidine |

| Tetrahydropyrimidinone |

| 3-Acylindole |

| Camphor Sulfonyl Hydrazine (B178648) |

| N-tert-butanesulfinyl imidate |

| α,β-Unsaturated pyrazolidinone |

| Pyrazolidinone acrylamide |

| 3-Alkynyl-3-hydroxyisoindolinone |

| Diarylprolinol ether |

| N-heterocyclic carbene (NHC) |

| α-Bromoenal |

| Lewis acid |

| Copper(II) |

| Palladium(II) |

Dihydroquinolinone Derivative Synthesis

A novel method for synthesizing dihydroquinolinone derivatives from the reaction of o-silylaryl triflates with pyrazolidinones has been documented. nih.gov The mechanism involves the in-situ formation of an aryne, which then reacts with the pyrazolidinone, leading to N-N bond cleavage and subsequent intramolecular cyclization to form the dihydroquinolinone skeleton. nih.gov However, this study was performed with N-aryl pyrazolidinones, and there is no specific data on the use of This compound in this reaction.

Future Directions and Emerging Research Avenues in 1,2 Diacetylpyrazolidin 3 One Chemistry

Development of Novel Green Synthetic Methodologies

The future synthesis of 1,2-diacetylpyrazolidin-3-one and its derivatives is increasingly leaning towards green chemistry principles to minimize environmental impact. mdpi.com Research is anticipated to move beyond conventional methods, which often rely on harsh reagents and organic solvents, towards more sustainable alternatives. Key areas of development include the use of microwave irradiation and sonication to accelerate reactions and reduce energy consumption, as demonstrated in the synthesis of other pyrazole (B372694) derivatives. researchgate.net

Future methodologies will likely focus on:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. While currently undocumented for this compound itself, the application of biocatalytic methods is a logical and promising next step.

Solvent-Free Reactions: Techniques such as microwave-assisted organic synthesis (MAOS) can enable reactions to proceed efficiently without the need for solvents, significantly reducing chemical waste. researchgate.net

Heterogeneous Catalysis: The development of reusable, solid-supported catalysts, such as silica-grafted copper stannate or silica (B1680970) gel-bound Cu(II)-enaminone complexes, can simplify product purification and catalyst recovery. sciensage.infomdpi.commdpi.com This approach has been successfully used for synthesizing related pyrazole structures and is a prime candidate for adaptation. sciensage.infomdpi.com

A comparative look at potential green synthesis approaches is summarized below:

| Methodology | Potential Advantages | Relevance to Pyrazolidinones |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced solvent use. | Proven effective for various pyrazole and pyrazolidinone derivatives. researchgate.net |

| Heterogeneous Catalysis | Catalyst reusability, simplified work-up, reduced waste. | Successfully used for pyranopyrazoles and bicyclic pyrazolidinones. sciensage.infomdpi.com |

| Biocatalysis | High stereo- and regioselectivity, mild conditions, biodegradable catalysts. | An emerging area with high potential for asymmetric synthesis of chiral pyrazolidinones. |

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of the pyrazolidinone core is known, the specific influence of the two acetyl groups in this compound may unlock novel reaction pathways. Future research will likely probe its participation in a wider range of chemical transformations.

Key areas for exploration include:

Asymmetric Cycloadditions: The development of enantioselective [3+2] cycloaddition reactions using this compound or its precursors as the 1,3-dipole source is a significant area of interest. dcu.ieresearchgate.net The use of chiral catalysts, such as cinchona alkaloids or metal complexes with chiral ligands, could lead to the synthesis of complex, optically active bicyclic pyrazolidinones. dcu.ienih.gov

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazolidinone ring would provide a highly efficient route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Photochemical Reactions: Visible-light-mediated reactions offer a green and powerful tool for chemical synthesis. dntb.gov.ua Exploring the photochemical behavior of this compound could reveal unique cycloadditions or rearrangements that are inaccessible through thermal methods.

Recent studies on related N-acyl hydrazones and azomethine imines have shown their versatility in cycloaddition reactions, suggesting that this compound could serve as a valuable synthon in constructing more complex molecular architectures. researchgate.netnih.govnih.gov

Integration with Advanced Flow Chemistry or Automated Synthesis Platforms

The integration of this compound synthesis into continuous-flow systems represents a major leap towards process optimization and scalability. beilstein-journals.org Flow chemistry offers superior control over reaction parameters such as temperature and pressure, enhances safety when dealing with reactive intermediates, and facilitates multi-step syntheses in a streamlined manner. beilstein-journals.orgresearchgate.net

Future applications in this area are expected to involve:

Multi-step Flow Synthesis: Designing telescoped reaction sequences where crude intermediates from one flow reactor are directly fed into the next. rsc.org This has been successfully applied to the synthesis of 1,2,3-triazoles and could be adapted for producing this compound and its derivatives with minimal manual handling and purification steps. rsc.org

Automated Library Synthesis: Combining flow reactors with automated liquid handlers and purification systems to rapidly generate libraries of pyrazolidinone derivatives for screening purposes. This approach is invaluable for accelerating the discovery of new compounds with desired properties. mdpi.com

Photochemistry in Flow: The combination of photochemistry and flow reactors is particularly advantageous, allowing for efficient light penetration and precise control of irradiation time, which can improve reaction yields and selectivities. researchgate.net

The benefits of transitioning from traditional batch synthesis to continuous-flow processes are significant, including improved efficiency, safety, and scalability. researchgate.netthieme.de

Deeper Mechanistic Understanding via In Situ Spectroscopy and Advanced Computational Methods

A profound understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research on this compound will heavily rely on a synergistic approach combining advanced spectroscopic and computational techniques.

In Situ Spectroscopy: Techniques like in-situ IR, Raman spectroscopy, and advanced mass spectrometry methods such as photoionization and photoelectron photoion coincidence spectroscopy, allow for the real-time observation of reactive intermediates. rsc.orgfrontiersin.org Applying these methods to reactions involving this compound can help identify transient species, such as ketenes or zwitterionic intermediates in cycloaddition reactions, providing direct evidence for proposed mechanistic pathways. dcu.iersc.org

Advanced Computational Chemistry: High-level computational methods, including Density Functional Theory (DFT) and ab initio methods like coupled-cluster theory, are becoming indispensable tools. kuleuven.bewarwick.ac.uk These methods can be used to:

Model transition states to understand reaction barriers and selectivity. warwick.ac.uk

Predict spectroscopic properties (e.g., NMR, IR, Circular Dichroism) to aid in structure elucidation. acs.org

Explore reaction energy surfaces to uncover new, non-intuitive reaction pathways.

The synergy between experimental in-situ studies and theoretical calculations will be paramount in building comprehensive models of reactivity for the this compound system. european-mrs.comnumberanalytics.com This dual approach has the potential to transform our understanding from static pictures to dynamic models of chemical transformations.

Q & A

Q. What are the established synthetic routes for 1,2-Diacetylpyrazolidin-3-one, and what key reaction conditions influence yield?

A common approach involves nucleophilic substitution or condensation reactions under controlled heating. For example, analogous syntheses use DMF as a solvent, potassium carbonate as a base, and temperatures around 150°C for 20 hours to achieve high yields (93%) . Reaction monitoring via TLC and purification through ethyl acetate extraction are critical steps. Optimization of solvent polarity and base strength can significantly impact yield and purity.

Q. Which analytical techniques are recommended for characterizing this compound, and how are they validated?

Key techniques include:

- 1H NMR : To confirm molecular structure and assess purity (e.g., δ 10.01 ppm for carbonyl groups in related compounds) .

- TLC : For real-time reaction monitoring using ethyl acetate/hexane mobile phases .

- Elemental analysis : To validate nitrogen content (e.g., 7.99% calculated vs. 7.5% observed in analogous compounds) . Validation follows pharmacopeial guidelines, such as residual solvent testing via buffered HPLC methods (pH 6.5 ammonium acetate buffer) .

Q. What common impurities arise during this compound synthesis, and how are they identified?

Impurities often include:

- By-products from incomplete reactions (e.g., dihydrochloride derivatives or halogenated intermediates) .

- Residual solvents : Controlled via pharmacopeial assays using HPLC with ammonium acetate buffers . Identification relies on chromatographic retention times, mass spectrometry, and comparison with certified reference standards (e.g., Imp. B, C, or F in USP/EP guidelines) .

Q. How is reaction progress monitored during the synthesis of this compound derivatives?

TLC is widely used to track reactant consumption and product formation. For example, in related syntheses, spots are visualized under UV light, with Rf values calibrated against pure standards . Post-reaction, NMR and mass spectrometry confirm structural integrity and purity .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to minimize impurity formation?

Advanced methods include:

- Microwave-assisted synthesis : Reduces reaction time and side-product formation (e.g., 0.25 M n-butanol at controlled microwave settings) .

- In-line purification : Automated column chromatography or crystallization to isolate intermediates.

- DoE (Design of Experiments) : Systematic variation of temperature, solvent, and catalyst loading to identify optimal conditions .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved when characterizing novel derivatives?

Contradictions are addressed by:

- Multi-technique validation : Cross-referencing NMR, MS, and IR data to confirm functional groups.

- Isotopic labeling : For ambiguous proton environments in NMR .

- Computational modeling : DFT calculations to predict and match spectral patterns .

Q. What advanced chromatographic methods are employed for impurity profiling in this compound?

- HPLC-PDA/MS : Detects low-abundance impurities (e.g., fluorinated benzisoxazole derivatives) with mass accuracy <2 ppm .

- Chiral chromatography : Resolves enantiomeric impurities using cellulose-based columns.

- Method validation : Adherence to ICH Q2(R1) guidelines for linearity, LOD/LOQ, and precision .

Q. How do researchers address discrepancies between theoretical and experimental yields in scaled-up syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.